9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Description

Nomenclature and Structural Characterization of 9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Systematic IUPAC Nomenclature and Isomeric Considerations

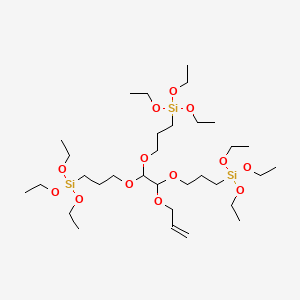

The IUPAC name 9-(allyloxy)-4,4,15,15-tetraethoxy-10-[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane reflects the compound’s complex structure. The parent chain is an 18-carbon octadecane backbone, modified by two silicon atoms at positions 4 and 15, each bonded to four ethoxy groups (-OCH₂CH₃). The numbering begins at the silicon-containing positions, with oxygen atoms forming ether linkages (tetraoxa) at carbons 3, 8, 11, and 16.

Key substituents include:

- An allyloxy group (-O-CH₂-CH=CH₂) at position 9.

- A triethoxysilylpropoxy group (-O-(CH₂)₃-Si-(OCH₂CH₃)₃) at position 10.

Isomeric possibilities are limited due to the fixed positions of the silicon atoms and functional groups. Structural isomers could theoretically arise from alternative placements of the allyloxy or triethoxysilylpropoxy groups, but the specified numbering in the IUPAC name implies a single defined structure. Synonymous names include 4,4,15,15-tetraethoxy-9-(2-propenyloxy)-10-[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane, as registered under CAS 93777-95-8.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 93777-95-8 |

| Molecular Formula | C₃₂H₇₀O₁₃Si₃ |

| Molecular Weight | 747.15 g/mol |

| EINECS Number | 298-127-1 |

Molecular Architecture: Siloxane Backbone and Polyether Linkages

The compound’s backbone features a disilaoctadecane framework, where two silicon atoms replace carbon atoms at positions 4 and 15. Each silicon is tetracoordinated, bonded to four ethoxy groups, forming a siloxane-like structure (Si-O-Si). Between the silicon centers, the chain incorporates polyether linkages (3,8,11,16-tetraoxa), which introduce oxygen atoms at regular intervals. These ether groups enhance molecular flexibility and potential for hydrogen bonding.

The triethoxysilylpropoxy group extends from position 10, comprising a propyl chain terminated by a triethoxysilyl moiety (-Si(OCH₂CH₃)₃). This group introduces additional silicon coordination and ethoxy branches, contributing to the compound’s hydrophobicity and cross-linking potential. The allyloxy group at position 9 provides a reactive alkene site, enabling further chemical modifications such as thiol-ene reactions.

Positional Analysis of Allyloxy and Triethoxysilylpropoxy Functional Groups

The allyloxy group at position 9 is strategically placed between the first silicon atom (position 4) and the central polyether segment. This positioning places the reactive allyl double bond (CH₂-CH=CH₂) in proximity to the siloxane backbone, potentially influencing steric interactions during synthesis or polymerization.

The triethoxysilylpropoxy group at position 10 resides adjacent to the second silicon atom (position 15), creating a dense region of ethoxy and silyl functionalities. The propoxy spacer (-(CH₂)₃-) separates the triethoxysilyl group from the main chain, mitigating steric hindrance and allowing the silicon center to engage in condensation reactions. Comparative analysis with the related compound 4,4,15,15-tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS 93778-28-0) highlights how the absence of a second triethoxysilylpropoxy group in the subject compound reduces molecular symmetry and alters reactivity.

Table 2: Structural Comparison With Related Compounds

Properties

CAS No. |

93777-95-8 |

|---|---|

Molecular Formula |

C32H70O13Si3 |

Molecular Weight |

747.1 g/mol |

IUPAC Name |

triethoxy-[3-[1-prop-2-enoxy-2,2-bis(3-triethoxysilylpropoxy)ethoxy]propyl]silane |

InChI |

InChI=1S/C32H70O13Si3/c1-11-24-33-31(34-25-21-28-46(37-12-2,38-13-3)39-14-4)32(35-26-22-29-47(40-15-5,41-16-6)42-17-7)36-27-23-30-48(43-18-8,44-19-9)45-20-10/h11,31-32H,1,12-30H2,2-10H3 |

InChI Key |

MSYDZFMZKHKNRI-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 298-127-1 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

Reaction Conditions: These include temperature, pressure, and the presence of solvents or catalysts that facilitate the reaction. The conditions are optimized to ensure maximum efficiency and minimal by-products.

Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistent quality and quantity.

Chemical Reactions Analysis

EINECS 298-127-1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Material Science Applications

1. Polymer Composites

The compound is utilized as a coupling agent in the formulation of polymer composites. Its siloxane groups enhance the compatibility between organic polymers and inorganic fillers, leading to improved mechanical properties and thermal stability. Research indicates that incorporating this compound into polyarylene sulfide resins results in enhanced strength and durability of the final product .

2. Coatings and Sealants

Due to its silane functionalities, the compound is effective in producing protective coatings and sealants. These coatings exhibit excellent adhesion properties to various substrates while providing resistance to moisture and chemicals. A study demonstrated that coatings formulated with this compound showed significant improvements in water repellency and corrosion resistance compared to traditional systems .

Nanotechnology Applications

1. Nanoparticle Stabilization

In nanotechnology, the compound serves as a stabilizing agent for nanoparticles. Its unique structure aids in preventing agglomeration of nanoparticles during synthesis. For instance, experiments have shown that gold nanoparticles stabilized with this compound exhibit enhanced stability and uniformity in size distribution.

2. Drug Delivery Systems

The incorporation of this compound in drug delivery systems has been explored due to its biocompatibility and ability to form stable micelles. Case studies have indicated that drug-loaded micelles using this siloxane derivative can improve the solubility and bioavailability of hydrophobic drugs, enhancing therapeutic efficacy .

Biomedical Engineering Applications

1. Biosensors

The compound's siloxane properties make it suitable for use in biosensors. It can be functionalized to create surfaces that selectively bind biomolecules, facilitating the detection of specific analytes. Research has demonstrated that biosensors incorporating this compound show increased sensitivity and specificity compared to conventional biosensor materials .

2. Tissue Engineering

In tissue engineering applications, this compound can be used as a scaffold material due to its favorable mechanical properties and biocompatibility. Studies have shown that scaffolds made from this compound support cell attachment and proliferation, making them promising candidates for regenerative medicine applications .

Case Studies

Mechanism of Action

The mechanism of action of EINECS 298-127-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structurally similar compounds from the literature:

Table 1: Key Features of Comparable Organosilicon Compounds

Key Observations :

Silane Functionalization :

- The target compound’s triethoxysilylpropoxy group shares similarities with TBS () and TIPS () groups, which are commonly used as protecting groups or to enhance solubility. However, triethoxysilyl groups are more reactive in hydrolysis-condensation reactions, making the target compound more suited for materials science (e.g., coatings, adhesives) compared to TBS/TIPS-protected analogs .

Backbone Complexity :

- The tetraoxa-disilaoctadecane backbone distinguishes the target compound from macrocyclic lactones () or polycyclic systems (). This linear, oxygen-rich chain likely imparts flexibility and hydrophilicity, contrasting with the rigid macrocycles in .

Reactivity :

- The allyloxy group in the target compound provides a site for radical or thiol-ene reactions, akin to allyl esters in ’s macrosphelide synthesis. This contrasts with the nucleophilic thiopyrimidinyl group in , which is tailored for base pairing .

Applications: While ’s macrosphelide is bioactive, the target compound’s silane functionalities suggest non-biological applications (e.g., polymer crosslinking, sol-gel matrices). This diverges from phenolic derivatives in (e.g., caffeic acid, thalassiolins) or marine actinomycete metabolites (), which are primarily bioactive .

Q & A

What are the key challenges in synthesizing 9-(Allyloxy)-4,4,15,15-tetraethoxy-...-disilaoctadecane, and how can they be methodologically addressed?

Basic Research Focus

Synthesis challenges stem from the compound’s hybrid siloxane-ether backbone, multiple alkoxy/silyl groups, and steric hindrance. Key steps include:

- Controlled alkoxylation/silylation : Sequential addition of triethoxysilyl and allyloxy groups to avoid cross-reactivity. Use anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance selectivity .

- Purification : Fractional distillation or preparative HPLC to isolate intermediates, as impurities (e.g., unreacted silanes) can destabilize the final product .

- Validation : Confirm stepwise success via (to track silylation) and FTIR (to verify ether linkages) .

How does the compound’s structural complexity influence its stability under varying experimental conditions?

Advanced Research Focus

The siloxane-ether framework confers hydrolytic sensitivity, while allyloxy groups introduce thermal instability. Methodological considerations:

- Hydrolytic stability : Perform accelerated aging studies in buffered solutions (pH 3–10) to assess degradation kinetics. Use to detect cleavage of silyl ether bonds .

- Thermal analysis : TGA (thermogravimetric analysis) under nitrogen/air reveals decomposition thresholds (e.g., allyloxy decomposition >150°C). Correlate with DSC to identify phase transitions .

- Storage protocols : Recommend inert atmospheres (argon) and desiccants to mitigate moisture-driven degradation .

What advanced characterization techniques are critical for resolving contradictions in reported reactivity data for this compound?

Advanced Research Focus

Discrepancies in reactivity (e.g., inconsistent silylation efficiency) may arise from trace impurities or methodological variability. Resolve via:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity and detect side products (e.g., cyclized byproducts) .

- X-ray photoelectron spectroscopy (XPS) : Quantify surface silicon oxidation states to validate silyl group functionality .

- Comparative kinetic studies : Replicate conflicting protocols under controlled conditions (e.g., solvent polarity, temperature) to isolate variables .

How can this compound be utilized in designing hybrid materials, and what methodological frameworks guide its application?

Advanced Research Focus

The compound’s dual siloxane and alkoxy groups make it a precursor for sol-gel-derived hybrid materials. Key strategies:

- Covalent integration : React with tetraethyl orthosilicate (TEOS) to form SiO₂ matrices; monitor condensation via .

- Surface functionalization : Use its triethoxysilyl group to anchor onto silica nanoparticles; validate grafting density via BET surface area analysis .

- Theoretical alignment : Apply CRDC’s "Process Control and Simulation" subclass (RDF2050108) to model reaction pathways and optimize material porosity .

What are the best practices for functionalizing this compound to enhance its role in catalytic or biomedical systems?

Advanced Research Focus

Functionalization leverages its allyloxy and silyl groups for tailored applications:

- Click chemistry : Modify the allyloxy group via thiol-ene reactions to introduce biomolecules (e.g., peptides); confirm conjugation via MALDI-TOF .

- Silane coupling : React with mercaptopropyltriethoxysilane to create thiol-functionalized surfaces for metal nanoparticle immobilization .

- Purity thresholds : Adhere to pharmacopeial limits (e.g., ≤0.5% total impurities) for biomedical use, verified via HPLC-UV .

How should researchers design experiments to investigate the compound’s interactions with other polymers or surfactants?

Basic Research Focus

Use CRDC’s "Powder and Particle Technology" subclass (RDF2050107) to guide compatibility studies:

- Phase behavior analysis : Conduct cloud-point titrations with PEG or Pluronic surfactants to assess miscibility .

- Rheological profiling : Measure viscosity changes in polymer blends (e.g., PDMS) to evaluate siloxane-polymer interactions .

- Spectroscopic docking : Employ fluorescence quenching assays to study binding with amphiphilic molecules .

What theoretical frameworks are essential for interpreting this compound’s role in non-automotive fuel engineering?

Advanced Research Focus

Link to CRDC’s "Fuel Engineering" subclass (RDF2050106) for renewable fuel applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.